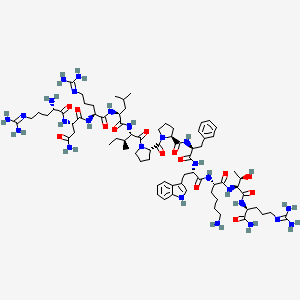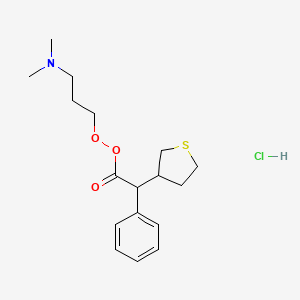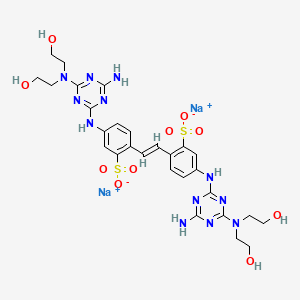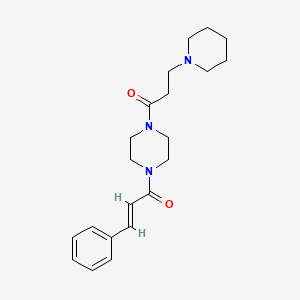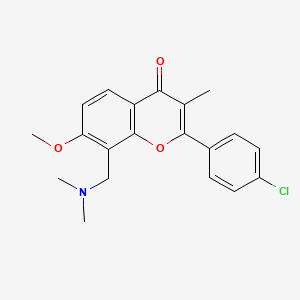
Flavone, 4'-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- is a synthetic flavonoid derivative Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable flavone precursor.
Chlorination: The precursor undergoes chlorination to introduce the 4’-chloro group.
Dimethylaminomethylation: The 8-position is functionalized with a dimethylaminomethyl group using a Mannich reaction.
Methoxylation: The 7-position is methoxylated using a methylating agent such as dimethyl sulfate.
Methylation: The 3-position is methylated using a methylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the flavone core or the substituents.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted flavones.
Wissenschaftliche Forschungsanwendungen
Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth, apoptosis, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flavone, 4’-chloro-7-methoxy-3-methyl-: Lacks the dimethylaminomethyl group at the 8-position.
Flavone, 4’-chloro-8-((dimethylamino)methyl)-3-methyl-: Lacks the methoxy group at the 7-position.
Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-: Lacks the methyl group at the 3-position.
Uniqueness
The presence of the 4’-chloro, 8-((dimethylamino)methyl), 7-methoxy, and 3-methyl groups in Flavone, 4’-chloro-8-((dimethylamino)methyl)-7-methoxy-3-methyl- makes it unique. These substituents contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other flavone derivatives.
Eigenschaften
CAS-Nummer |
86073-60-1 |
|---|---|
Molekularformel |
C20H20ClNO3 |
Molekulargewicht |
357.8 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-8-[(dimethylamino)methyl]-7-methoxy-3-methylchromen-4-one |
InChI |
InChI=1S/C20H20ClNO3/c1-12-18(23)15-9-10-17(24-4)16(11-22(2)3)20(15)25-19(12)13-5-7-14(21)8-6-13/h5-10H,11H2,1-4H3 |
InChI-Schlüssel |
SLACVLUCWZYDAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


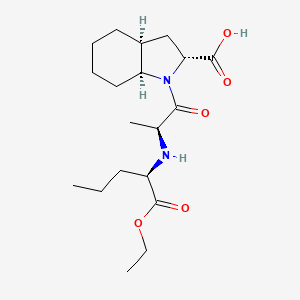

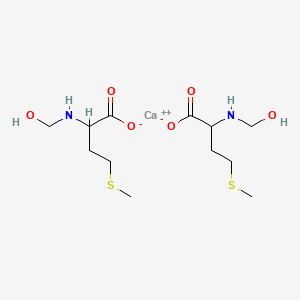
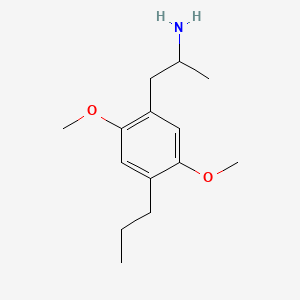
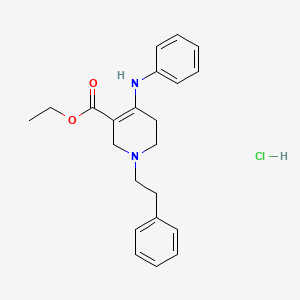
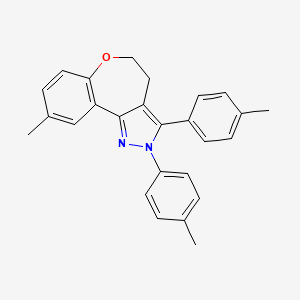
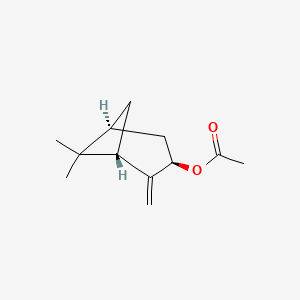
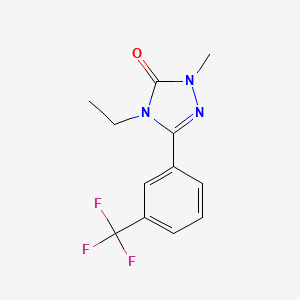
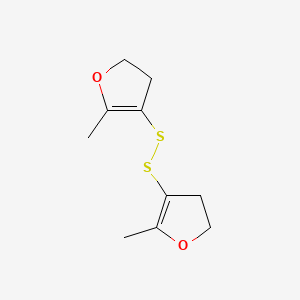
![9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid](/img/structure/B12754612.png)
